Crotonic acid
Overview
Description
Crotonic acid, also known as (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with the chemical formula CH₃CH=CHCOOH. It is a colorless crystalline solid that is soluble in water and many organic solvents. The name “this compound” was derived from croton oil, although it was later discovered that this compound is not a saponification product of this oil .
Synthetic Routes and Reaction Conditions:
Oxidation of Crotonaldehyde: this compound can be synthesized by the oxidation of crotonaldehyde using oxygen. The reaction is as follows: [ \text{CH}_3\text{CH=CHCHO} + \frac{1}{2}\text{O}_2 \rightarrow \text{CH}_3\text{CH=CHCOOH} ]
Knoevenagel Condensation: Another method involves the condensation of acetaldehyde with malonic acid in the presence of pyridine as a catalyst.
Alkaline Hydrolysis of Allyl Cyanide: This method involves the hydrolysis of allyl cyanide followed by the intramolecular rearrangement of the double bond.
Distillation of 3-Hydroxybutyric Acid: this compound can also be formed during the distillation of 3-hydroxybutyric acid.
Industrial Production Methods:
Types of Reactions:
Hydrogenation: this compound can be hydrogenated to form butyric acid.
Reduction: Reduction with zinc and sulfuric acid also yields butyric acid.
Halogenation: Treatment with chlorine or bromine converts this compound to 2,3-dihalobutyric acids.
Addition of Hydrogen Bromide: This reaction forms 3-bromobutyric acid.
Oxidation: Alkaline potassium permanganate solution oxidizes this compound to 2,3-dihydroxybutyric acid.
Esterification: Using sulfuric acid as a catalyst, this compound can be esterified to form crotonate esters.
Common Reagents and Conditions:
Hydrogenation: Typically involves hydrogen gas and a metal catalyst.
Reduction: Zinc and sulfuric acid are commonly used.
Halogenation: Chlorine or bromine in an appropriate solvent.
Oxidation: Potassium permanganate in an alkaline medium.
Esterification: Sulfuric acid as a catalyst and an alcohol.
Major Products:
Butyric Acid: From hydrogenation or reduction.
2,3-Dihalobutyric Acids: From halogenation.
3-Bromobutyric Acid: From the addition of hydrogen bromide.
2,3-Dihydroxybutyric Acid: From oxidation.
Crotonate Esters: From esterification.
Mechanism of Action
Target of Action
Crotonic acid, a short-chain unsaturated carboxylic acid
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. It can undergo various chemical reactions, including hydrogenation to form butyric acid, reaction with chlorine or bromine to form 2,3-dihalobutyric acids, and addition of hydrogen bromide to form 3-bromobutyric acid
Biochemical Pathways
This compound can be involved in the reverse β-oxidation (rBOX) pathway, which enables iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups . .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, water-soluble molecule, it is likely to be rapidly absorbed and distributed throughout the body. It can be metabolized by standard metabolic pathways for carboxylic acids, and likely excreted in the urine .
Result of Action
The result of this compound’s action depends on the specific chemical context. In the rBOX pathway, it can be used to produce longer-chain carboxylic acids . In other reactions, it can produce a variety of products, including butyric acid, 2,3-dihalobutyric acids, and 3-bromobutyric acid .
Biochemical Analysis
Biochemical Properties
Crotonic acid is a weak acid in aqueous solutions, and it can react with both organic and inorganic bases . It undergoes various transformations upon exposure to heat, acids, bases, and UV radiation, including isomerization, oligomerization, and polymerization
Cellular Effects
It has been found that this compound can reduce invasive growth and immune escape of Candida albicans by regulating hyphal gene expression .
Molecular Mechanism
This compound converts into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, this compound converts to 2,3-dihalobutyric acids . This compound adds hydrogen bromide to form 3-bromobutyric acid . These reactions suggest that this compound can interact with various biomolecules and influence gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound undergoes various transformations upon heating, exposure to acids, bases, UV radiation, or other reagents .
Dosage Effects in Animal Models
It is known that the LD50 (rat, oral) is 1000 mg/kg and the LD50 (rat, i.p.) is 100 mg/kg .
Metabolic Pathways
This compound is produced industrially by the oxidation of crotonaldehyde . This process involves the formation of peroxothis compound as an intermediate, which reacts with another crotonaldehyde molecule to yield this compound .
Subcellular Localization
It is known that this compound is soluble in water and many organic solvents , suggesting that it may be able to diffuse across cell membranes and localize in various cellular compartments.
Scientific Research Applications
Crotonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the production of copolymers with various monomers, such as vinyl acetate.
Biology: this compound is studied for its role in fatty acid metabolism and its presence in crude wood distillate.
Medicine: Pharmaceutical-grade this compound is used in drug development and advanced drug delivery systems.
Comparison with Similar Compounds
Isocrotonic Acid:
Acrylic Acid: Another unsaturated carboxylic acid with the formula CH₂=CHCOOH.
Butyric Acid: A saturated carboxylic acid with the formula CH₃CH₂CH₂COOH.
Propionic Acid: A short-chain saturated carboxylic acid with the formula CH₃CH₂COOH.
Comparison:
Isothis compound: Unlike this compound, isothis compound is an oily, colorless liquid with a characteristic odor resembling brown sugar. It is less stable and tends to isomerize to this compound at elevated temperatures.
Acrylic Acid: While both this compound and acrylic acid are unsaturated carboxylic acids, acrylic acid has a simpler structure and is more commonly used in the production of polymers and resins.
Butyric Acid: this compound can be hydrogenated or reduced to butyric acid, which is a saturated carboxylic acid with a different set of applications, primarily in the food and fragrance industries.
Propionic Acid: Propionic acid is another saturated carboxylic acid, but it has a shorter carbon chain compared to this compound.
This compound stands out due to its unsaturated nature, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications.
Properties
IUPAC Name |
(E)-but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQCZJRKDOVOX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array | |
Record name | CROTONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/474 | |
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Record name | CROTONIC ACID | |
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Record name | crotonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Crotonic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880973 | |
Record name | (E)-Crotonic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |
Record name | CROTONIC ACID | |
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Record name | Crotonic acid | |
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Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CROTONIC ACID | |
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Record name | (E)-2-Butenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |
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Boiling Point |
185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |
Record name | Butenoic Acid | |
Source | DrugBank | |
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Record name | But-2-enoic acid | |
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Flash Point |
190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |
Record name | CROTONIC ACID | |
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Solubility |
VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Butenoic Acid | |
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Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
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Record name | (E)-2-Butenoic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |
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Density |
Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |
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Vapor Density |
2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |
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Vapor Pressure |
24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
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Color/Form |
MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |
CAS No. |
3724-65-0, 107-93-7 | |
Record name | CROTONIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | trans-Crotonic acid | |
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Record name | trans-Crotonic acid | |
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Record name | Crotonic acid | |
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Record name | Butenoic Acid | |
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Record name | 2-Butenoic acid | |
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Record name | 2-Butenoic acid, (2E)- | |
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Record name | (E)-Crotonic acid | |
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Record name | trans-crotonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.213 | |
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Record name | Crotonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CROTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5WZZ4O5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CROTONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CROTONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72 °C | |
Record name | Butenoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CROTONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | But-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CROTONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of crotonic acid?
A: this compound, also known as (E)-2-butenoic acid, has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol. []
Q2: How can this compound be characterized spectroscopically?
A: Infrared (IR) spectroscopy is commonly used to identify characteristic functional groups in this compound, such as carboxyl, carbonyl, and C=C bonds. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy provides further structural information. [, ] Matrix-isolated IR spectroscopy, combined with ab initio SCF-MO calculations, can be used to study the vibrational and structural properties of this compound monomers and its isomers. [, , ]
Q3: Is this compound compatible with polyvinyl chloride (PVC)?
A: Yes, this compound shows good compatibility with PVC. In fact, grafting this compound onto the PVC backbone can significantly improve plasticization efficiency due to a synergistic effect of internal plasticization and enhanced intermolecular interactions between PVC and plasticizers like poly(butylene succinate-co-adipate) (PBSA). []
Q4: How does the stability of polyacrylonitrile (PAN) nanofibers change with the addition of this compound as a comonomer?
A: Incorporating this compound as a comonomer in PAN nanofibers can improve their dimensional stability during the stabilization process, potentially enhancing the dimensional stability of polymer composites during manufacturing. []
Q5: Can this compound be produced from renewable sources?
A: Yes, this compound can be derived from renewable resources through the pyrolysis of bacterial polyhydroxyalkanoates, primarily poly-3-hydroxybutyrate (PHB). [, , , , ] This bio-based production method offers advantages such as renewability of feedstock, fewer production steps, higher yield, and environmental friendliness. []
Q6: How does the presence of metal cations affect the pyrolysis of PHB for this compound production?
A: Adding metal compounds, particularly alkaline earth compounds like MgCl2, during the pyrolysis of PHB can significantly enhance the purity of bio-based this compound. The smaller the size of the metal cation, the higher the this compound yield. []
Q7: What is the role of this compound in the production of industrially important chemicals?
A: this compound serves as a precursor for various industrially important chemicals, including propylene, butanol, acrylic acid, and maleic anhydride. [] It can be converted to n-butanol through esterification and subsequent hydrogenation, offering a potential pathway for bio-based n-butanol production from P3HB-containing biomass. []
Q8: What are the key intermediates involved in the catalytic reforming of PHB into hydrocarbon oil, with this compound as a central intermediate?
A: In the presence of a phosphoric acid catalyst, PHB decomposes into this compound, which then undergoes deoxygenation via decarboxylation and ketonization. These reactions generate propylene and 2,3-dimethyl-2-cyclopenten-1-one as key intermediates, ultimately leading to the formation of aromatic compounds in the hydrocarbon oil. []
Q9: How can density functional theory (DFT) contribute to understanding the production of propene from PHB?
A: DFT calculations provide insights into the energetics of PHB depolymerization and the subsequent gas-phase decarboxylation of this compound to propene. They help determine activation energies for key reaction steps and elucidate the reaction mechanisms, ultimately aiding in the optimization of propene production from PHB. []
Q10: Does the position of the methyl group in poly(this compound) affect its acidity compared to poly(methacrylic acid)?
A: Yes, the methyl group's position relative to the carboxyl group influences the acidity of the polymer. In poly(this compound), the methyl group sits between adjacent carboxyl groups, lowering the local dielectric constant and thereby reducing its acidity compared to poly(methacrylic acid). []
Q11: How does the chain length of unsaturated carboxylic acids affect their grafting efficiency onto acrylonitrile-butadiene-styrene terpolymer (ABS)?
A: Increasing the chain length of unsaturated carboxylic acids generally decreases their grafting efficiency onto ABS. This trend is attributed to steric hindrance and the monomer cage effect becoming more prominent with longer chains. []
Q12: Can this compound be used in antirusting agents?
A: Yes, this compound amides, synthesized from this compound, can function as environmentally friendly aqueous organic antirusting agents. These agents exhibit good antirusting properties for steel and are free of harmful nitrites. []
Q13: What factors influence the stability of this compound amides antirusting agent solutions?
A: The stability of these solutions is influenced by factors like the amount of reactants and catalyst used, as well as the pH of the solution. Maintaining a pH above 9 generally leads to stable surface tension, enhancing the antirusting effectiveness. []
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